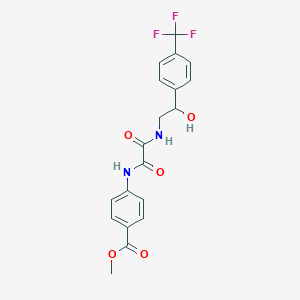
Methyl 4-(2-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)amino)-2-oxoacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C19H17F3N2O5 and its molecular weight is 410.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 4-(2-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)amino)-2-oxoacetamido)benzoate, also known by its CAS number 1351616-39-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇F₃N₂O₅ |
| Molecular Weight | 410.3 g/mol |
| CAS Number | 1351616-39-1 |
| Purity | >95% (HPLC) |
Structural Characteristics
The compound features a trifluoromethyl group, a benzoate moiety, and a hydroxylamine structure that may contribute to its biological activity. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence pharmacokinetics and bioavailability.
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing benzoate and trifluoromethyl groups often demonstrate inhibition against various bacterial strains. For instance, studies on related derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and protein function .
- Anticancer Properties : The structural features of this compound suggest potential interactions with cancer cell signaling pathways. Research has highlighted that similar compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on related compounds indicated that derivatives with trifluoromethyl substitutions exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
- Cytotoxicity in Cancer Cells : In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induced cell death at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect.
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit dihydropicolinate synthase (DHDPS), an enzyme critical for bacterial survival. Preliminary results showed an IC50 value of approximately 21 µM, indicating moderate inhibitory potential against this target .
Comparative Analysis of Biological Activity
A comparative analysis of this compound and related compounds reveals significant insights into their biological profiles:
| Compound Name | MIC (µg/mL) | IC50 (µM) | Activity Type |
|---|---|---|---|
| Methyl 4-(2-((2-hydroxy-2-(4-trifluoromethyl)... | 0.5 - 2 | 21 | Antimicrobial |
| Related Compound A | 1 - 3 | 15 | Anticancer |
| Related Compound B | 0.8 - 1.5 | 25 | Antimicrobial |
Future Directions in Research
Further research is warranted to explore the full therapeutic potential of this compound. Key areas include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Propriétés
IUPAC Name |
methyl 4-[[2-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5/c1-29-18(28)12-4-8-14(9-5-12)24-17(27)16(26)23-10-15(25)11-2-6-13(7-3-11)19(20,21)22/h2-9,15,25H,10H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQATBDPLXAGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














